1-(3-Chlorophenyl)-indolin-2-one
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Overview
Description
1-(3-Chlorophenyl)-indolin-2-one is a chemical compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)-indolin-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-chlorophenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 3-chlorophenyl group onto the indoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-indolin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)indoline-2-one
- 1-(3-Fluorophenyl)indoline-2-one
- 1-(3-Methylphenyl)indoline-2-one
Uniqueness
1-(3-Chlorophenyl)-indolin-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity. Compared to its analogs, the chlorine substituent can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H10ClNO |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H10ClNO/c15-11-5-3-6-12(9-11)16-13-7-2-1-4-10(13)8-14(16)17/h1-7,9H,8H2 |
InChI Key |
HMWMGKFMLJFUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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